methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate
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Overview
Description
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is a chemical compound with the molecular formula C10H9N3O3 It is known for its unique structure, which includes a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetate
- 4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
Uniqueness
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is unique due to its specific structure, which includes both a benzotriazinone moiety and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is a derivative of benzotriazine known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C15H14N4O4, and it features a benzotriazinone core, which is essential for its biological activity. The presence of the acetylamino group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzotriazinone : Starting from 4-oxo-1,2,3-benzotriazin-3(4H)-one, various derivatives are synthesized through acylation and esterification reactions.
- Acetylation : The introduction of the acetylamino moiety is achieved via standard acylation techniques.
- Methyl Ester Formation : The final step involves the methylation of the carboxylic acid to yield the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- In Vitro Studies : The compound showed significant cytotoxicity against HepG2 liver carcinoma cells with an IC50 value of approximately 6.525μM, which is notably lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 2.06μM) .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 6.525 | HepG2 |
Doxorubicin | 2.06 | HepG2 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that derivatives of benzotriazine exhibit broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Study on HepG2 Cells : A comprehensive study involving the treatment of HepG2 cells with varying concentrations of the compound revealed dose-dependent cytotoxicity.
- Results indicated that higher concentrations led to increased apoptosis rates as measured by flow cytometry.
-
Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using disc diffusion methods.
- The results showed significant inhibition zones compared to control groups.
Properties
Molecular Formula |
C12H12N4O4 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H12N4O4/c1-20-11(18)6-13-10(17)7-16-12(19)8-4-2-3-5-9(8)14-15-16/h2-5H,6-7H2,1H3,(H,13,17) |
InChI Key |
SKFJPHOMPVXALB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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